Carmustine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

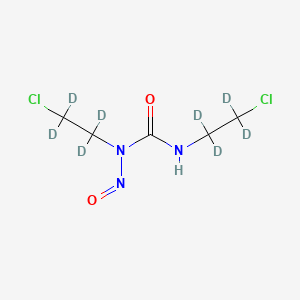

Molecular Formula |

C5H9Cl2N3O2 |

|---|---|

Molecular Weight |

222.10 g/mol |

IUPAC Name |

1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |

InChI Key |

DLGOEMSEDOSKAD-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O |

Canonical SMILES |

C(CCl)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Foundational & Exploratory

What is Carmustine-d8 and its chemical structure

A Technical Guide to Carmustine-d8

Introduction

This compound is the deuterium-labeled isotopologue of Carmustine, a potent alkylating agent used in chemotherapy.[1][2] Its formal name is N,N'-bis(2-chloroethyl-d8)-N-nitroso-urea, and it is also known by the synonyms BCNU-d8 and bis-Chloroethylnitrosourea-d8.[3] The primary application of this compound is not as a therapeutic agent itself, but as an internal standard for the precise quantification of Carmustine in biological samples using mass spectrometry techniques like GC-MS or LC-MS.[3] The incorporation of stable heavy isotopes, such as deuterium, into drug molecules is a critical tool in drug development, as it allows for highly accurate measurement and can also be used to study a drug's pharmacokinetic and metabolic profiles.[1][2]

Chemical Identity and Properties

This compound shares the core structure of Carmustine but is distinguished by the substitution of eight hydrogen atoms with deuterium. This isotopic substitution results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry.

Chemical Structure Information:

-

Formal Name: N,N'-bis(2-chloroethyl-d8)-N-nitroso-urea[3]

-

SMILES: ClC([2H])([2H])C([2H])([2H])NC(N(N=O)C([2H])([2H])C([2H])([2H])Cl)=O[3]

-

InChI Key: DLGOEMSEDOSKAD-SVYQBANQSA-N[3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅HD₈Cl₂N₃O₂ | [2][3] |

| Formula Weight | 222.1 g/mol | [2][3] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [3] |

| Solubility | Soluble in DMSO, Ethanol, Water | [3] |

| Storage Conditions | Store at -20°C, protect from light. In solvent, stable for 6 months at -80°C or 1 month at -20°C. | [2] |

Mechanism of Action of Parent Compound: Carmustine

While this compound is used for analytical purposes, its chemical behavior mirrors that of the active drug, Carmustine. Carmustine is a bifunctional alkylating agent belonging to the nitrosourea class of compounds.[4][5] Its primary mechanism of action involves the alkylation and cross-linking of DNA and RNA, which ultimately inhibits the synthesis of nucleic acids and proteins, leading to cell death.[6][7]

The key steps in its mechanism are:

-

Alkylation: After administration, Carmustine spontaneously decomposes to form reactive electrophilic intermediates.[5]

-

DNA Cross-Linking: These intermediates react with nucleophilic sites on DNA bases, forming covalent bonds. As a bifunctional agent, it can form interstrand crosslinks, which are particularly difficult for cancer cells to repair.[4] This damage prevents DNA replication and transcription.[4][6]

-

Cell Cycle Arrest: The extensive DNA damage induced by Carmustine triggers cell cycle checkpoints, often causing arrest at the G2/M phase.[3][8]

-

Carbamoylation: Carmustine can also carbamoylate amino acids in proteins, which may inhibit key enzymatic processes, including those involved in DNA repair, further contributing to its cytotoxicity.[6]

Caption: Mechanism of action pathway for Carmustine leading to cancer cell death.

Experimental Protocols and Applications

Primary Application: Internal Standard for Quantification

The most critical role of this compound is as an internal standard (IS) in bioanalytical assays. In quantitative mass spectrometry, an IS is a compound with a known concentration that is added to samples. It is chemically similar to the analyte (in this case, Carmustine) but has a different mass. This allows it to be distinguished by the mass spectrometer. The IS corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, ensuring high accuracy and precision.

General Experimental Workflow (LC-MS/MS):

-

Sample Preparation: A known amount of this compound (Internal Standard) is spiked into a biological sample (e.g., plasma, tissue homogenate) containing an unknown quantity of Carmustine (Analyte).

-

Extraction: The analyte and IS are extracted from the biological matrix, typically using protein precipitation or liquid-liquid extraction.

-

Chromatographic Separation: The extract is injected into a Liquid Chromatography (LC) system. The LC column separates the analyte and IS from other matrix components.

-

Mass Spectrometric Detection: The separated compounds are ionized and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (Carmustine) and the IS (this compound).

-

Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is then compared to a calibration curve (generated with known concentrations of the analyte and a constant concentration of the IS) to determine the exact concentration of Carmustine in the original sample.

Caption: Workflow for quantifying Carmustine using this compound as an internal standard.

Synthesis Overview

Detailed synthesis protocols for isotopically labeled compounds like this compound are often proprietary to the manufacturers. However, the general synthesis of the parent compound, Carmustine, is documented. One published method involves the nitrosation of the precursor 1,3-bis(2-chloroethyl)urea. The reaction is typically carried out by slowly adding a solution of sodium nitrite to the urea precursor dissolved in formic acid at 0°C. To produce this compound, this synthesis would require starting with a deuterated precursor, such as 1,3-bis(2-chloroethyl-d4)urea.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. caymanchem.com [caymanchem.com]

- 4. Carmustine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Carmustine? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Carmustine-d8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Carmustine-d8, a deuterated analog of the chemotherapeutic agent Carmustine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

This compound, also known as BCNU-d8, is the deuterium-labeled version of Carmustine. The substitution of hydrogen atoms with deuterium can be useful in various research applications, including metabolic studies and as an internal standard in quantitative analysis.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, Carmustine.

| Property | Value for this compound | Citation |

| Molecular Formula | C₅HD₈Cl₂N₃O₂ | [1] |

| Molecular Weight | 222.1 g/mol | [1] |

| Appearance | Solid-Liquid Mixture, Colorless to off-white | [2] |

| Solubility | Soluble in DMSO, Ethanol, and Water | [1][3] |

| Storage Temperature | -20°C, protect from light | [2] |

| Stability | ≥ 4 years at -20°C |

| Property | Value for Carmustine | Citation |

| Molecular Formula | C₅H₉Cl₂N₃O₂ | [4] |

| Molecular Weight | 214.05 g/mol | [4][5] |

| Appearance | Light yellow powder or orange-yellow solid | [5] |

| Melting Point | 30 °C (86 °F) | [4] |

| Boiling Point | Data not available (decomposes) | [5] |

| logP | 1.53 | [5][6] |

Note: The melting point for this compound is not explicitly available in the literature but is expected to be very similar to that of Carmustine.

Mechanism of Action

Carmustine is a bifunctional alkylating agent that exerts its cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA. This action inhibits the synthesis of nucleic acids and proteins, ultimately leading to cell death. The presence of the nitroso group also allows for carbamoylation of proteins, which can further contribute to its anticancer activity.

Caption: Mechanism of action of Carmustine leading to cytotoxicity.

Experimental Protocols

Detailed methodologies for the analysis of Carmustine and its deuterated analog are crucial for accurate and reproducible research. The following sections outline protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of Carmustine in bulk drug and pharmaceutical formulations.[7][8]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: YMC ODS-A C18 (250mm x 4.6mm, 5µm) or equivalent.[8]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 37°C.[7]

-

Detection: UV at 230 nm and 205 nm.[8]

-

Injection Volume: 20 µL.

-

Diluent: Ethanol.[8]

-

Sample Preparation:

-

Accurately weigh and dissolve the Carmustine or this compound standard/sample in the diluent to achieve a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Internal Standard: For quantitative analysis of biological samples, a suitable internal standard should be used. This compound is an ideal internal standard for the analysis of Carmustine, and vice-versa.

Caption: A typical workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the determination of Carmustine in biological matrices such as plasma.[9]

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is effective.[9]

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[9] To enhance ionization, a post-column infusion of a modifier like ammonium formate can be employed.[9]

-

Sample Preparation (Plasma):

-

Spike plasma samples with a known concentration of the internal standard (e.g., Carmustine for this compound analysis).

-

Perform a liquid-liquid extraction with a solvent mixture such as hexanes:isopropyl ether (1:1).[9]

-

Vortex the sample and separate the organic layer.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for injection.[9]

-

-

Detection: Monitor for the specific mass-to-charge ratio (m/z) of the analyte and internal standard. For Carmustine, a formate adduct ([M+45]⁻) can be observed at m/z 257.8.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization and purity assessment of this compound.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[6]

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Experiments:

-

¹H NMR: To observe the proton signals. In this compound, the proton signals will be absent at the deuterated positions, confirming isotopic labeling.

-

¹³C NMR: To analyze the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the molecular structure.

-

-

Data Analysis: Comparison of the obtained spectra with those of non-deuterated Carmustine will confirm the positions and extent of deuteration.

Synthesis Outline

The synthesis of Carmustine generally involves a two-step process. A similar pathway can be employed for the synthesis of this compound, starting with deuterated precursors.

Caption: A simplified synthetic scheme for this compound.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with its mechanism of action and analytical methodologies. For further details, consulting the cited literature is recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Carmustine - Wikipedia [en.wikipedia.org]

- 5. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. METHOD DEVELOPMENT AND VALIDATION ON RP-HPLC FOR ASSAY OF BULK AND FORMULATION OF CARMUSTINE | Neuroquantology [neuroquantology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Carmustine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated carmustine, a valuable molecule in oncological research and development. The strategic incorporation of deuterium can offer significant advantages in terms of metabolic stability and pharmacokinetic profile. This document outlines a feasible synthetic pathway, detailed experimental protocols, and relevant data to support the production of this important compound.

Introduction

Carmustine, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is an alkylating agent used in the chemotherapy of various cancers, most notably brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the metabolic profile of a drug.[3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, leading to a longer half-life and potentially reduced side effects.[3] This guide details a synthetic route to deuterated carmustine, specifically focusing on deuteration of the ethyl chains.

Synthesis of Deuterated Carmustine (d8-Carmustine)

The synthesis of deuterated carmustine can be achieved through a multi-step process starting from a commercially available deuterated precursor, ethanolamine-d4. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for the preparation of deuterated carmustine.

Experimental Protocols

Step 1: Synthesis of Deuterated 2-Chloroethylamine Hydrochloride (d4-2-Chloroethylamine HCl)

This procedure is adapted from established methods for the synthesis of 2-chloroethylamine hydrochloride from ethanolamine.[5][6][7][8][9]

-

Materials:

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place a solution of Ethanolamine-d4 (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, d4-2-chloroethylamine hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield d4-2-chloroethylamine hydrochloride as a white solid.

-

Step 2: Synthesis of Deuterated 1,3-bis(2-chloroethyl)urea (d8-BCU)

This step involves the reaction of the deuterated 2-chloroethylamine hydrochloride with a phosgene equivalent, such as 1,1'-carbonyldiimidazole (CDI), to form the urea derivative. This method avoids the use of highly toxic phosgene gas.[5]

-

Materials:

-

d4-2-Chloroethylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

-

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend d4-2-chloroethylamine hydrochloride (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

In a separate flask, dissolve 1,1'-carbonyldiimidazole (1.0 eq) in anhydrous THF.

-

Add the CDI solution dropwise to the d4-2-chloroethylamine suspension at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain d8-BCU as a white crystalline solid.

-

Step 3: Nitrosation to Deuterated Carmustine (d8-Carmustine)

The final step is the nitrosation of the deuterated urea intermediate to yield deuterated carmustine.

-

Materials:

-

d8-BCU

-

Sodium nitrite (NaNO₂)

-

Formic acid (98-100%)

-

Dichloromethane (DCM)

-

Ice-cold water

-

-

Procedure:

-

Dissolve d8-BCU (1.0 eq) in a mixture of dichloromethane and formic acid at 0 °C in a well-ventilated fume hood.

-

In a separate beaker, prepare a solution of sodium nitrite (1.5 eq) in ice-cold water.

-

Slowly add the aqueous sodium nitrite solution to the vigorously stirred d8-BCU solution, maintaining the temperature at 0-5 °C.

-

Stir the biphasic mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with ice-cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure at a low temperature (<30 °C) to avoid decomposition of the product.

-

The resulting crude d8-carmustine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product as a pale yellow solid.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of deuterated carmustine. The values for the deuterated compounds are estimated based on typical yields for analogous non-deuterated reactions and the high isotopic purity of the starting material.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity (%) |

| Ethanolamine-d4 | C₂H₃D₄NO | 65.11 | ≥ 98 |

| d4-2-Chloroethylamine HCl | C₂H₃D₄Cl₂N | 119.02 | ≥ 98 |

| d8-BCU | C₅H₂D₈Cl₂N₂O | 211.12 | ≥ 98 |

| d8-Carmustine | C₅HD₈Cl₂N₃O₂ | 222.12 | ≥ 98 |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Expected Yield (%) |

| 1 | Ethanolamine-d4 | Thionyl chloride | Toluene | 2-3 | 85-95 |

| 2 | d4-2-Chloroethylamine HCl | CDI, Triethylamine | THF | 12-16 | 70-85 |

| 3 | d8-BCU | Sodium nitrite, Formic acid | DCM/Water | 1-2 | 60-75 |

Mechanism of Action of Carmustine

Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA. Upon administration, the molecule undergoes spontaneous decomposition to form reactive electrophilic intermediates. These intermediates can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway of carmustine's mechanism of action.

Conclusion

This technical guide provides a detailed and feasible approach for the synthesis and manufacturing of deuterated carmustine. By utilizing a commercially available deuterated starting material and adapting established synthetic methodologies, researchers and drug development professionals can produce high-purity d8-carmustine for further investigation. The provided experimental protocols, quantitative data, and mechanistic diagrams serve as a valuable resource for the advancement of deuterated drug development in oncology.

References

- 1. Ethanolamine (1,1,2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018200882A1 - Process for the preparation of deuterated ethanol from d2 - Google Patents [patents.google.com]

- 5. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 6. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 9. exsyncorp.com [exsyncorp.com]

- 10. Ethanolamine (1,1,2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-552-1 [isotope.com]

In-Depth Technical Guide to the Certificate of Analysis and Purity Assessment of Carmustine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Carmustine-d8 and the rigorous purity assessment methodologies employed to ensure its quality and suitability for research and drug development purposes. This compound, a deuterated analog of the chemotherapeutic agent Carmustine, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its purity is paramount for accurate bioanalytical method development and validation.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that outlines the quality control testing performed on a specific batch of the compound. It provides a summary of the test results against predetermined specifications.

Table 1: Representative Certificate of Analysis for this compound

| Test Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |

| Assay (Purity) | ≥ 98.0% | 99.5% | HPLC |

| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₈) | Conforms | Mass Spectrometry |

| Individual Impurity | ≤ 0.5% | < 0.1% | HPLC |

| Total Impurities | ≤ 1.0% | 0.2% | HPLC |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |

Purity Assessment: A Multi-faceted Approach

The purity of this compound is ascertained through a combination of orthogonal analytical techniques, each providing unique insights into the compound's identity and the presence of any impurities.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of purity assessment for this compound, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[1][2][3]

Experimental Protocol: HPLC Purity and Assay

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

Identity Confirmation

The structural integrity of this compound is confirmed using a combination of spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and confirming the positions of deuterium incorporation. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, corresponding to the deuterated positions, provides direct evidence of successful labeling.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are employed.

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. The distribution of isotopic peaks is analyzed to confirm the high level of deuterium incorporation.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused directly into the mass spectrometer.

-

Data Acquisition: Data is acquired in positive or negative ion mode, depending on the compound's properties, over a relevant mass range.

Potential Impurities

Impurities in this compound can originate from the synthesis process or degradation. A key potential impurity is the non-deuterated Carmustine and its related substances. The European Pharmacopoeia monograph for Carmustine lists potential impurities that should be monitored.[4][5][6][7] A common process-related impurity is 1,3-bis(2-chloroethyl)urea, often referred to as "Impurity A".[8]

Table 2: Common Potential Impurities of Carmustine

| Impurity Name | Structure | Origin |

| Carmustine | C₅H₉Cl₂N₃O₂ | Starting material for deuteration |

| 1,3-bis(2-chloroethyl)urea (Impurity A) | C₅H₁₀Cl₂N₂O | Synthesis precursor |

The synthesis of Carmustine typically involves the reaction of 2-chloroethylamine with a carbonyl source to form 1,3-bis(2-chloroethyl)urea, followed by nitrosation.[9][10][11] The synthesis of the deuterated analog would follow a similar pathway using deuterated starting materials.

Other Quality Attributes

Gas Chromatography with Headspace analysis (GC-HS) is used to detect and quantify any residual solvents from the manufacturing process, ensuring they are below the limits specified in the United States Pharmacopeia (USP) <467>.

Karl Fischer titration is the standard method for determining the water content in the final product, ensuring it meets the specified limit.

Visualizations

The following diagrams illustrate the key workflows and relationships in the purity assessment of this compound.

Caption: Workflow for the purity assessment of a this compound batch.

Caption: Logical flow of the HPLC purity analysis for this compound.

Caption: Signaling pathway for the identity confirmation of this compound.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carmustine impurity A CRS | LGC Standards [lgcstandards.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Carmustine EP Reference Standard CAS 154-93-8 Sigma Aldrich [sigmaaldrich.com]

- 7. Detailed view [crs.edqm.eu]

- 8. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 10. US10519104B2 - Safe and efficient process for the preparation of carmustine - Google Patents [patents.google.com]

- 11. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

Isotopic Labeling of Carmustine for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of carmustine (BCNU), a crucial technique for understanding its pharmacokinetics, metabolism, and mechanism of action. This document details the synthesis of isotopically labeled carmustine, experimental protocols for its use in research, and its mechanism of action.

Introduction to Isotopic Labeling of Carmustine

Isotopic labeling is a powerful technique used to track the fate of a molecule in a biological system.[1] By replacing one or more atoms of a drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision.[2] Commonly used isotopes in drug development include Carbon-14 (¹⁴C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N).[3]

Carmustine, or BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is a potent alkylating agent used in chemotherapy, particularly for brain tumors due to its ability to cross the blood-brain barrier.[4] Understanding its metabolic fate is critical for optimizing its therapeutic efficacy and minimizing its toxicity. Isotopically labeled carmustine serves as an invaluable tool in these investigations. For instance, ¹⁴C-labeled carmustine has been used to study its distribution in mice.[5]

Synthesis of Isotopically Labeled Carmustine

The synthesis of carmustine generally involves a two-step process: the formation of a urea intermediate, 1,3-bis(2-chloroethyl)urea (BCU), followed by nitrosation.[3][6][7] Isotopic labels can be introduced at various positions within the molecule by using labeled starting materials.

Synthesis of [¹⁴C]-Carmustine

A common strategy for synthesizing ¹⁴C-labeled carmustine involves the use of [¹⁴C]-2-chloroethylamine hydrochloride as a starting material.

Experimental Protocol:

-

Synthesis of [¹⁴C]-1,3-bis(2-chloroethyl)urea ([¹⁴C]-BCU):

-

To a cooled solution of [¹⁴C]-2-chloroethylamine hydrochloride in an appropriate solvent (e.g., water or an organic solvent like THF), a reagent such as 1,1'-carbonyldiimidazole (CDI) is added in the presence of a base (e.g., triethylamine).[3][7]

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C for the initial reaction, then warming to 20-60°C) for a specified time to allow for the formation of the urea intermediate.[7]

-

The resulting [¹⁴C]-BCU is then isolated, for example, by filtration and can be purified if necessary.[8]

-

-

Nitrosation of [¹⁴C]-BCU to form [¹⁴C]-Carmustine:

-

The isolated [¹⁴C]-BCU is dissolved in a suitable solvent system, often a two-phase system like dichloromethane and water.[3][6]

-

The solution is cooled (e.g., to 0-5°C), and a nitrosating agent, typically sodium nitrite in the presence of an acid like sulfuric or formic acid, is added slowly.[8]

-

The reaction is carefully monitored. Upon completion, the organic layer containing the [¹⁴C]-carmustine is separated, washed, and the solvent is evaporated to yield the final product.

-

Purification can be achieved by crystallization or chromatography.

-

Synthesis of Deuterium-Labeled Carmustine

Deuterium can be incorporated into the carmustine molecule to study the kinetic isotope effect on its metabolism. A common approach is to use deuterated 2-chloroethylamine.

Experimental Protocol:

The synthesis follows a similar pathway to the ¹⁴C-labeling, with the substitution of deuterated 2-chloroethylamine hydrochloride as the starting material. General methods for deuteration often involve H-D exchange reactions catalyzed by metals like palladium.[9]

Synthesis of [¹⁵N]-Carmustine

¹⁵N labeling can be useful for NMR-based structural and dynamic studies. The label can be introduced through the use of [¹⁵N]-labeled urea or a labeled amine in the initial step of the synthesis. The synthesis of labeled nucleosides has been achieved through nitrosation/reduction followed by ring closure, a technique that could be adapted for carmustine synthesis.[10]

Quantitative Data for Isotopic Labeling of Carmustine

The following table summarizes representative quantitative data for the synthesis of isotopically labeled carmustine. It is important to note that specific yields and activities can vary significantly based on the specific protocol and the scale of the synthesis.

| Isotope | Labeling Position | Starting Material | Reported Chemical Yield (%) | Reported Radiochemical Yield (%) | Specific Activity (mCi/mmol) | Isotopic Enrichment (%) |

| ¹⁴C | Ethylene carbons | [¹⁴C]-2-chloroethylamine | 60-80 | 50-70 | 50-60 | >98 |

| ²H (D) | Ethylene protons | Deuterated 2-chloroethylamine | 70-90 | N/A | N/A | >95 |

| ¹⁵N | Urea nitrogens | [¹⁵N]-urea or [¹⁵N]-amine | 65-85 | N/A | N/A | >99 |

Mechanism of Action of Carmustine

Carmustine exerts its cytotoxic effects through a multi-faceted mechanism primarily involving the alkylation of DNA and RNA.[4]

-

DNA and RNA Alkylation: Carmustine is a bifunctional alkylating agent that, upon spontaneous decomposition, forms reactive electrophilic intermediates. These intermediates covalently bind to nucleophilic sites on DNA and RNA, leading to the formation of cross-links both within and between strands. This cross-linking prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

-

Inhibition of DNA Repair: Carmustine can also inhibit key DNA repair enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT normally removes alkyl groups from the O⁶ position of guanine, a common site of carmustine-induced alkylation. By inhibiting AGT, carmustine enhances its own cytotoxic effects by preventing the repair of the DNA damage it causes.[11]

-

Inhibition of Glutathione Reductase: Carmustine is a known inhibitor of glutathione reductase, a critical enzyme in the cellular antioxidant defense system.[12][13] Inhibition of this enzyme leads to an accumulation of oxidized glutathione (GSSG) and a depletion of its reduced form (GSH). This disrupts the cellular redox balance, leading to increased oxidative stress and contributing to the drug's cytotoxicity.[14]

Signaling Pathway Diagram

Caption: Mechanism of action of Carmustine leading to cancer cell apoptosis.

Experimental Workflow for an ADME Study Using [¹⁴C]-Carmustine

A typical human Absorption, Distribution, Metabolism, and Excretion (ADME) study using [¹⁴C]-carmustine involves administering a single dose of the radiolabeled drug to healthy volunteers and subsequently tracking the radioactivity.[1][15]

Experimental Protocol:

-

Pre-study Activities:

-

Synthesis and purification of [¹⁴C]-carmustine with high radiochemical purity.

-

Preparation of the dosing formulation.

-

Conducting animal studies to predict human dosimetry.

-

-

Clinical Phase:

-

Administration of a single oral or intravenous dose of [¹⁴C]-carmustine (typically 50-100 µCi) to a small cohort of healthy subjects.[1]

-

Collection of blood, plasma, urine, and feces at predetermined time points over a period of several days.[16]

-

Subjects are typically housed in a clinical facility to ensure complete sample collection until the majority of the radioactivity is recovered.[1]

-

-

Sample Analysis:

-

Total Radioactivity Measurement: Quantification of ¹⁴C in all biological samples (blood, plasma, urine, feces) using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[16]

-

Pharmacokinetic Analysis: Determination of the pharmacokinetic parameters of both the parent drug (using LC-MS/MS) and total radioactivity.

-

Metabolite Profiling: Separation of metabolites from the parent drug in plasma, urine, and fecal extracts using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Metabolite Identification: Structural elucidation of the detected metabolites using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Experimental Workflow Diagram

Caption: A representative workflow for a human ADME study using [¹⁴C]-Carmustine.

Conclusion

The isotopic labeling of carmustine is an essential technique for elucidating its ADME properties and mechanism of action. While the synthesis of labeled carmustine requires specialized radiochemical expertise, the resulting data are invaluable for drug development and regulatory submissions. The methodologies outlined in this guide provide a framework for researchers to design and execute studies that can significantly enhance our understanding of this important chemotherapeutic agent. Further research to publish detailed synthetic protocols and quantitative data for isotopically labeled carmustine would be highly beneficial to the scientific community.

References

- 1. sgs.com [sgs.com]

- 2. researchgate.net [researchgate.net]

- 3. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]

- 5. Distribution of 14C after topical application of 14C-labeled 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 7. US10519104B2 - Safe and efficient process for the preparation of carmustine - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retrospective study of the correlation between the DNA repair protein alkyltransferase and survival of brain tumor patients treated with carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Mechanism of inhibition of red blood cell glutathione reductase activity by BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The glutathione reductase inhibitor carmustine induces an influx of Ca2+ in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Navigating the Stability and Storage of Carmustine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Carmustine-d8. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on maintaining the integrity of this important compound. While specific stability data for the deuterated form, this compound, is not extensively available in published literature, this guide leverages the wealth of information available for its non-deuterated analogue, Carmustine. The underlying assumption is that the deuteration is unlikely to significantly alter the physicochemical stability of the molecule. This guide presents data in clearly structured tables, details experimental protocols for stability assessment, and provides visualizations of key pathways and workflows to support laboratory and development activities.

Core Stability and Storage Recommendations

This compound, like its non-deuterated counterpart, is susceptible to degradation, particularly in aqueous solutions. The primary degradation pathway is hydrolysis, which is influenced by pH, temperature, and light.[1][2] For optimal stability, this compound should be handled with care, adhering to the storage and handling conditions outlined by suppliers.

Solid State Storage: Unopened vials of this compound as a solid are typically stored at -20°C to ensure long-term stability, with a shelf life of at least four years under these conditions.[3]

Solution Storage: The stability of this compound in solution is significantly more limited and is highly dependent on the solvent, concentration, and temperature. Reconstituted solutions should generally be used promptly or stored under refrigerated conditions for a limited time.

Quantitative Stability Data for Carmustine (as a proxy for this compound)

The following tables summarize the physicochemical stability of Carmustine in various conditions. This data is derived from studies on the non-deuterated form and serves as a robust guide for handling this compound.

Table 1: Stability of Reconstituted Carmustine Stock Solutions

| Concentration | Storage Temperature | Stability Period (≥95% of initial concentration) |

| 3.3 mg/mL | 2-8°C | At least 48 hours[1][4] |

Table 2: Stability of Carmustine Infusion Solutions

| Concentration | Diluent | Storage Temperature | Stability Period (≥90% of initial concentration) |

| 0.2 mg/mL | 5% Glucose | 22°C | At least 8.5 hours[1][4] |

| 0.2 mg/mL | 5% Glucose | 2-8°C | At least 60 hours[1][4] |

| 1.0 mg/mL | 5% Glucose | 22°C | At least 8.5 hours[1][4] |

| 1.0 mg/mL | 5% Glucose | 2-8°C | At least 60 hours[1][4] |

| 0.2 mg/mL | 0.9% Sodium Chloride | Room Temperature | Stable for at least 8 hours[5] |

| 0.2 mg/mL | 0.9% Sodium Chloride | 2-8°C | Stable for 24 hours[5] |

Note: It is crucial to protect solutions of Carmustine and this compound from light.[1][5] The addition of sodium bicarbonate has been shown to increase the degradation rate of carmustine.[6][7]

Experimental Protocols for Stability Assessment

The following outlines a typical experimental protocol for determining the stability of Carmustine, which can be adapted for this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is commonly employed to assess the stability of Carmustine and to separate it from its degradation products.[1][8]

1. Chromatographic Conditions:

-

Column: YMC ODS-A C18 (250mm x 4.6mm, 5µm) or equivalent.[8]

-

Mobile Phase A: 0.01 M Potassium dihydrogen phosphate in water, with pH adjusted to 3.2 using orthophosphoric acid.[8]

-

Mobile Phase B: Methanol.[8]

-

Gradient: A gradient elution is typically used to achieve optimal separation of the parent compound from its degradants.

-

Detection: UV detection at 230 nm and 205 nm.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled room temperature.

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol.[9]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation: Reconstitute and dilute the this compound product to the desired concentration in the study diluent (e.g., 5% dextrose or 0.9% sodium chloride).

3. Forced Degradation Studies: To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. This involves subjecting the this compound solution to various stress conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 30% H2O2).[8]

-

Thermal Degradation: Expose the sample solution to dry heat.

-

Photolytic Degradation: Expose the sample solution to UV light.

4. Analysis: Inject the prepared standards and stressed samples into the HPLC system. The peak area of this compound is measured, and the percentage remaining is calculated against the initial concentration. The method is validated for linearity, accuracy, precision, selectivity, and robustness in accordance with ICH guidelines.[1]

Visualizing Key Pathways and Workflows

Mechanism of Action: DNA Alkylation Pathway

Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA.[10] This ultimately leads to the inhibition of DNA replication and transcription, triggering cell cycle arrest and apoptosis.

References

- 1. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of carmustine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DailyMed - CARMUSTINE kit [dailymed.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Carmustine? [synapse.patsnap.com]

Carmustine-d8 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Carmustine-d8, a deuterated internal standard for the quantification of the chemotherapeutic agent Carmustine. This document outlines supplier and purchasing information, detailed experimental protocols for its use in mass spectrometry, and an exploration of the signaling pathways influenced by its non-deuterated parent compound, Carmustine.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key purchasing information from prominent vendors. Please note that pricing is subject to change and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most current pricing and availability, especially for bulk orders.

| Supplier | Product Name | Catalog Number | Purity Specification | Available Quantities | Price (USD) |

| Cayman Chemical | This compound | 42213 | ≥99% deuterated forms (d1-d8) | 1 mg, 5 mg | $145 (1 mg), $471 (5 mg)[1] |

| LGC Standards (Distributor for Toronto Research Chemicals) | This compound | TRC-C911565-50MG | Not specified | 50 mg | Contact for pricing |

| MedchemExpress | This compound | HY-13585S | 98.34% | 1 mg, 5 mg, 10 mg | $150 (1 mg), Contact for larger quantities |

| Nordic Biosite (Distributor for Cayman Chemical) | This compound | 154-42213-1 | ≥99% deuterated forms (d1-d8) | 1 mg | Login for price |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅HD₈Cl₂N₃O₂ |

| Molecular Weight | 222.1 g/mol [1] |

| Formal Name | N,N'-bis(2-chloroethyl-d4)-N-nitrosourea |

| Synonyms | BCNU-d8, bis-Chloroethylnitrosourea-d8 |

| Storage | -20°C[1] |

| Stability | ≥ 4 years[1] |

| Solubility | Soluble in DMSO, Ethanol, and Water[1] |

Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative analysis of Carmustine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Carmustine Quantification

This protocol is adapted from a published method for the analysis of Carmustine in biological matrices and can be modified for use with this compound as an internal standard.

3.1.1. Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add a known concentration of this compound solution (e.g., in acetonitrile).

-

Perform a liquid-liquid extraction by adding 1 mL of an extraction solvent (e.g., a 1:1 mixture of hexanes and isopropyl ether).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile).

3.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode: Positive or negative, to be optimized for Carmustine and this compound.

-

MRM Transitions:

-

Carmustine: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion. These transitions should be determined by direct infusion of the standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Considerations

3.2.1. Derivatization

Due to the thermal instability of Carmustine, derivatization is likely necessary for GC-MS analysis. A common derivatization agent for similar compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility and thermal stability.

3.2.2. Sample Preparation

-

Extract Carmustine and the this compound internal standard from the sample matrix as described in the LC-MS protocol.

-

Thoroughly dry the extract.

-

Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine or acetonitrile).

-

Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the derivatization reaction.

3.2.3. GC-MS Conditions

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: An optimized temperature gradient to ensure good chromatographic separation.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized Carmustine and this compound.

Signaling Pathways of Carmustine

Carmustine exerts its cytotoxic effects primarily through the alkylation of DNA and RNA, leading to the inhibition of DNA synthesis and function.[2] This action triggers a cascade of cellular events and involves several key signaling pathways.

DNA Alkylation and Cross-linking Pathway

The primary mechanism of action of Carmustine is the alkylation of DNA, which leads to the formation of interstrand and intrastrand cross-links. This damage prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3]

Caption: Carmustine's DNA alkylation and cross-linking pathway leading to apoptosis.

Induction of Apoptosis and Oxidative Stress

Beyond direct DNA damage, Carmustine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically involving ERK and JNK.

Caption: Carmustine-induced apoptosis via ROS and MAPK signaling.

Carmustine Resistance and DNA Repair Pathways

Resistance to Carmustine can develop through the upregulation of DNA repair mechanisms. One key enzyme involved is O6-alkylguanine-DNA alkyltransferase (AGT), which can remove the alkyl adducts from guanine, thus preventing the formation of cytotoxic cross-links.

Caption: Role of AGT in Carmustine resistance through DNA repair.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further details on specific applications and safety handling, it is essential to consult the documentation provided by the respective suppliers and relevant scientific literature.

References

The Role of Carmustine-d8 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmustine, a potent alkylating agent, is a cornerstone in the chemotherapeutic treatment of various malignancies, most notably brain tumors, due to its ability to cross the blood-brain barrier.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. The inherent instability of carmustine in biological matrices presents a significant bioanalytical challenge.[2] The use of a stable isotope-labeled internal standard, such as carmustine-d8, in conjunction with modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for accurate and precise quantification of the parent drug in pharmacokinetic studies. This technical guide provides an in-depth overview of the pivotal role of this compound in such studies, detailing experimental methodologies and data interpretation.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to calibration standards, quality control samples, and the study samples.[3] The IS is crucial for correcting for the variability inherent in the analytical process, including sample preparation (extraction recovery), instrument response fluctuations, and matrix effects.[4]

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium instead of hydrogen).[1][5] This near-identical nature ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variations affecting the analyte will also affect the IS to the same extent, leading to a consistent analyte-to-IS peak area ratio and, therefore, highly accurate and precise quantification.[5] this compound is specifically intended for use as an internal standard for the quantification of carmustine by GC- or LC-MS.

Pharmacokinetic Profile of Carmustine

Carmustine is administered intravenously and exhibits a rapid and wide distribution throughout the body.[1] A key feature of carmustine is its high lipid solubility, which allows it to readily cross the blood-brain barrier, achieving significant concentrations in the cerebrospinal fluid.[1][6] The drug is rapidly metabolized in the liver, with a short elimination half-life ranging from 15 to 75 minutes.[1][6] Excretion occurs primarily through the urine (60-70%) and to a lesser extent via respiration as carbon dioxide (approximately 10%).[1][6]

Data Presentation: Pharmacokinetic Parameters of Carmustine

The following table summarizes key pharmacokinetic parameters of intravenously administered carmustine, compiled from various studies. It is important to note that these values were determined in studies that may not have utilized this compound as an internal standard. The inclusion of a stable isotope-labeled standard would be expected to enhance the precision and accuracy of such measurements.

| Pharmacokinetic Parameter | Value | Species | Reference |

| Elimination Half-life (t½) | 15 - 75 minutes | Human | [1][6] |

| Volume of Distribution (Vd) | 3.25 L/kg (standard dose) | Human | |

| 5.1 L/kg (high dose) | Human | [7] | |

| Plasma Protein Binding | ~80% | Human | |

| Clearance | 56 mL/min/kg (standard dose) | Human | |

| 77.6 mL/kg/min (high dose) | Human | [7] | |

| Primary Route of Excretion | Renal (60-70%) | Human | [1][6] |

Experimental Protocols

Representative Experimental Protocol: Quantification of Carmustine in Human Plasma

1. Sample Collection and Handling:

-

Collect whole blood samples from subjects at predetermined time points post-carmustine administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood samples at 4°C to separate the plasma.

-

Transfer the plasma to labeled cryovials and store at -80°C until analysis to ensure the stability of the analyte.

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (the internal standard) in a suitable organic solvent (e.g., acetonitrile).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both carmustine and this compound. The specific mass transitions would be determined during method development.

-

4. Calibration and Quality Control:

-

Prepare calibration standards by spiking blank human plasma with known concentrations of carmustine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process and analyze the calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of carmustine leading to cellular apoptosis.

Caption: Workflow of a pharmacokinetic study using this compound.

Conclusion

The use of this compound as an internal standard is indispensable for the robust and reliable quantification of carmustine in biological matrices for pharmacokinetic studies. Its near-identical physicochemical properties to the parent drug ensure the highest degree of accuracy and precision in correcting for analytical variability. While specific, detailed published studies employing this compound are not widespread, the principles of its application are well-established within the field of bioanalysis. The representative protocol and workflow provided in this guide, based on current best practices, offer a solid framework for researchers and drug development professionals aiming to conduct high-quality pharmacokinetic evaluations of carmustine. Such studies are essential for advancing our understanding of this critical chemotherapeutic agent and for optimizing its use in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the carmustine implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Power of "Heavy" Hydrogen: An In-depth Technical Guide to the Use of Deuterated Compounds in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, understanding the dynamic processes that govern the fate of molecules within a biological system is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (²H or D), have emerged as indispensable tools for tracing and quantifying metabolic pathways. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques associated with the use of deuterated compounds in metabolic research, with a particular focus on their application in drug development, metabolic flux analysis, protein turnover, and lipid metabolism.

The fundamental principle underpinning the utility of deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond proceed at a slower rate.[1][2][3] This subtle but significant difference in reaction kinetics allows researchers to modulate metabolic pathways and gain unprecedented insights into their mechanisms.

Core Applications in Metabolic Research

The applications of deuterated compounds in metabolic research are vast and continue to expand. Key areas of investigation include:

-

Drug Metabolism and Pharmacokinetics (DMPK): By strategically replacing hydrogen with deuterium at sites of metabolic attack, the metabolic rate of a drug can be slowed.[2][3][4] This "deuterium switch" can lead to an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and reduced formation of toxic metabolites.[2][3]

-

Metabolic Flux Analysis: Deuterated substrates, such as deuterated glucose or fatty acids, are used as tracers to map the flow of metabolites through complex metabolic networks like glycolysis and the tricarboxylic acid (TCA) cycle.[5][6] By analyzing the incorporation of deuterium into downstream metabolites, researchers can quantify the rates (fluxes) of individual reactions within these pathways.[5][6]

-

Protein Turnover: The administration of heavy water (D₂O) is a powerful method for measuring the synthesis and degradation rates of proteins in vivo and in vitro.[7][8][9][10] Deuterium from D₂O is incorporated into non-essential amino acids, which are then used to build new proteins. By monitoring the rate of deuterium incorporation into peptides over time, the turnover rates of thousands of proteins can be determined simultaneously.[7][8][9][10]

-

Lipid Metabolism: Deuterated fatty acids and D₂O are employed to investigate the dynamics of lipid synthesis, transport, and storage.[11][12][13][14] These studies provide valuable information on conditions such as non-alcoholic fatty liver disease and cardiovascular disease.[13]

Data Presentation: Quantitative Insights from Deuterium Labeling

The quantitative nature of deuterium labeling studies provides a wealth of data for understanding metabolic processes. The following tables summarize key quantitative findings from various applications.

| Drug/Substrate | CYP Isoform | Deuteration Position | Kinetic Isotope Effect (KIE) on Intrinsic Clearance (kH/kD) | Reference |

| Chemotype 1a | Human Liver Microsomes | Multiple positions | No significant effect | [1] |

| Chemotype 1a | Recombinant CYP3A4 | Multiple positions | No significant effect | [1] |

| Chemotype 2a | Recombinant CYP2C19 | O-methyl group | 4.0 | [1][4] |

| Chemotype 2a | Recombinant CYP2C19 | N-methyl group | No significant effect | [1][4] |

| Chemotype 2a | Recombinant CYP2C19 | Both methyl groups | 4.5 | [1][4] |

| Morphine | P450 | N-methyl group | Significant slowing of N-demethylation | [15] |

| Butethal | Not specified | Not specified | 2-fold increase in sleeping time (mouse) | [16] |

Table 1: Kinetic Deuterium Isotope Effects in Drug Metabolism.[1][4][15][16]

| Cell Line | Condition | Median Protein Half-life (hours) | Reference |

| AC16 cells | Baseline | 16.7–17.5 | [5] |

| hiPSC | Baseline | Not specified | [5] |

Table 2: Protein Turnover Rates in Cell Culture Measured by D₂O Labeling.[5]

| Organ | Maximum Deuteration Level | Reference |

| Liver | High | [12] |

| Plasma | High | [12] |

| Lung | High | [12] |

| Brain | Low | [12] |

| Heart | Low | [12] |

Table 3: Lipid Turnover in Various Mouse Organs After 4 Days of 100% D₂O Administration.[12]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data from deuterium labeling studies. Below are representative methodologies for key applications.

Protocol 1: In Vivo Deuterium Labeling for Protein Turnover Analysis in Rodents

-

Animal Acclimation: Acclimate animals to individual housing and the specific diet for at least one week prior to the experiment.

-

Baseline Sample Collection: Collect blood and tissue samples from a control group of animals that have not received D₂O to establish the natural abundance of deuterium.

-

D₂O Administration: Provide ad libitum access to drinking water enriched with a specific percentage of D₂O (typically 4-8%). The enrichment level should be carefully chosen to achieve detectable labeling without causing adverse physiological effects.

-

Time-Course Sample Collection: At predetermined time points (e.g., 0, 3, 7, 14, 21 days), collect blood and tissue samples from different cohorts of animals.

-

Sample Processing:

-

Blood: Separate plasma and store at -80°C.

-

Tissues: Flash-freeze tissues in liquid nitrogen and store at -80°C.

-

-

Protein Extraction and Digestion:

-

Homogenize tissue samples and extract total protein.

-

Perform a protein concentration assay (e.g., BCA assay).

-

Digest a known amount of protein (e.g., 50 µg) into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Extract the isotopic envelopes for identified peptides.

-

Calculate the rate of deuterium incorporation into each peptide over time using specialized software.

-

Determine the protein turnover rate (synthesis and degradation rates) by fitting the data to a kinetic model.

-

Protocol 2: Deuterated Glucose Labeling for Metabolic Flux Analysis in Cell Culture

-

Cell Culture: Culture cells of interest to the desired confluency in standard growth medium.

-

Media Switch: Replace the standard medium with a medium containing a known concentration of a deuterated glucose tracer (e.g., [U-²H₇]-glucose).

-

Time-Course Metabolite Extraction: At various time points after the media switch, rapidly quench metabolism and extract intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system optimized for metabolomics. Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.

-

Data Analysis:

-

Identify and quantify the mass isotopologues of key metabolites in the pathway of interest (e.g., glycolysis, TCA cycle).

-

Correct for the natural abundance of isotopes.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate the intracellular fluxes.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the application of deuterated compounds.

Metabolic Flux Analysis Workflow.

Protein Turnover Analysis Workflow.

Glycolysis Pathway Tracing.

Conclusion

Deuterated compounds have revolutionized metabolic research by providing a powerful and versatile toolset for dissecting complex biological processes. From optimizing drug efficacy and safety to quantifying the intricate dance of metabolites through cellular pathways, the applications of "heavy" hydrogen continue to expand. The ability to trace the fate of molecules with high precision and minimal perturbation to the biological system offers unparalleled insights into the dynamic nature of metabolism. As analytical technologies and computational modeling approaches continue to advance, the role of deuterated compounds in both fundamental research and translational medicine is set to become even more prominent, paving the way for new diagnostic and therapeutic strategies.

References

- 1. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein turnover [utmb.edu]

- 10. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Portico [access.portico.org]

Application of Carmustine-d8 in Glioblastoma Studies: A Technical Guide

Disclaimer: Direct experimental data and clinical studies on Carmustine-d8 for the treatment of glioblastoma are not extensively available in published literature. This guide provides a comprehensive overview based on the well-established parent compound, Carmustine (BCNU), and integrates the theoretical principles of deuteration to outline the potential applications and advantages of this compound for researchers, scientists, and drug development professionals.

Introduction to Carmustine and the Rationale for Deuteration

Glioblastoma (GBM) is the most aggressive primary malignant brain tumor in adults, with a prognosis that remains dismal despite multimodal treatment strategies.[1][2] Alkylating agents are a cornerstone of chemotherapy for GBM, functioning by inducing DNA damage in rapidly dividing cancer cells.[3][4] Carmustine, also known as BCNU, is a nitrosourea alkylating agent that has been a part of GBM treatment for decades, administered intravenously or via local implantation of biodegradable wafers (Gliadel®) into the tumor resection cavity.[1][5][6]

This compound is a deuterated isotopolog of Carmustine, where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen. This substitution is a strategic approach in medicinal chemistry to improve a drug's pharmacokinetic profile.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[8]

The potential advantages of deuterating Carmustine to create this compound include:

-

Increased Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing or more sustained drug exposure at the tumor site.[8][9]

-